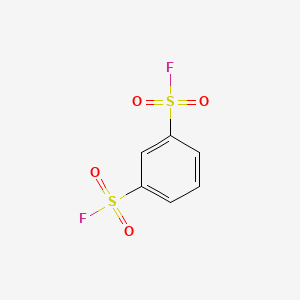

1,3-Benzenedisulfonyl difluoride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

benzene-1,3-disulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2O4S2/c7-13(9,10)5-2-1-3-6(4-5)14(8,11)12/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCINFPPPNNZOAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)F)S(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7552-55-8 | |

| Record name | benzene-1,3-disulfonyl difluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Preeminence of Sulfur Vi Fluoride Motifs in Modern Chemical Synthesis

Sulfur(VI) fluoride (B91410) compounds have become increasingly prominent in modern chemical synthesis due to their remarkable characteristics. The introduction of a sulfur(VI) fluoride moiety into an organic molecule imparts a unique set of properties, including high hydrolytic stability, resistance to oxidation and reduction, and selective reactivity at the sulfur center. nih.gov This stability is attributed to the strong, polar covalent bond between sulfur and fluorine, which tempers the electrophilicity of the sulfur atom under normal conditions. nih.gov

First investigated in the early 20th century for applications in dyes and pesticides, the unique potential of organosulfur(VI) fluorides was later revisited and significantly expanded. nih.govnih.gov Their re-emergence was catalyzed by the development of more accessible synthetic strategies, unlocking their widespread application in diverse fields such as medicinal chemistry, chemical biology, and materials science. nih.gov The ability of the sulfonyl fluoride group to act as a highly selective electrophile has made it an invaluable tool for chemists seeking to create robust and functional molecules. nih.gov

Principles and Evolution of Sulfur Fluoride Exchange Sufex Click Chemistry

The concept of "click chemistry," introduced by K. Barry Sharpless, champions the use of highly reliable, selective, and high-yielding reactions for the modular construction of chemical compounds. nih.gov In 2014, the Sharpless laboratory introduced Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) as a new family of click reactions. nih.govsigmaaldrich.com SuFEx chemistry is centered on the reaction of a sulfur(VI) fluoride, most commonly a sulfonyl fluoride (R-SO₂F) or a fluorosulfate (B1228806) (R-OSO₂F), with a nucleophile, leading to the formation of a stable S-O, S-N, or S-C bond. nih.govnih.gov

The fundamental principle of SuFEx lies in the latent reactivity of the S-F bond. While exceptionally stable under many conditions, its reactivity can be "unleashed" under specific catalytic conditions. nih.gov The exchange is typically facilitated by the activation of the sulfonyl fluoride, making the sulfur center more susceptible to nucleophilic attack. This activation can be achieved through various means, including the use of catalysts like tertiary amines, amidines, and guanidines, or through the interaction with silyl (B83357) ethers, where the formation of a strong Si-F bond provides a thermodynamic driving force for the reaction. nih.govnih.gov

The evolution of SuFEx has seen the development of more efficient catalytic systems, such as the use of hindered guanidine (B92328) bases in combination with silylating agents, which can significantly accelerate the reaction rate. nih.gov This has expanded the scope of SuFEx to include a wider range of substrates and has made it an even more powerful tool for rapid and modular synthesis. nih.gov

1,3 Benzenedisulfonyl Difluoride As a Versatile Polyvalent Sufex Reagent: a Strategic Overview

Direct Synthesis Approaches

Direct methods offer straightforward access to aryl sulfonyl fluorides, which is particularly advantageous for late-stage functionalization in complex molecule synthesis.

A prominent modern strategy for the synthesis of aryl sulfonyl fluorides involves the direct electrochemical oxidative coupling of aryl thiols with a fluoride source. acs.orgnih.gov This method is regarded as a mild and environmentally benign approach, avoiding the need for harsh chemical oxidants. researchgate.net The process typically uses readily available thiols or disulfides and an inexpensive fluoride source like potassium fluoride (KF). acs.org

While this electrochemical method has been successfully applied to a broad scope of structurally diverse aryl thiols—including those with electron-donating and electron-withdrawing substituents—the specific synthesis of this compound from its corresponding precursor, 1,3-benzenedithiol, is not explicitly detailed in the surveyed literature. acs.orgsigmaaldrich.com However, the demonstrated wide applicability of the protocol to various thiophenols suggests its potential viability for di-thiol substrates. acs.org

The most conventional route to aryl sulfonyl fluorides is through a halide-fluoride exchange reaction, typically starting from the more accessible aryl sulfonyl chlorides. This method involves substituting the chlorine atom with fluorine using a fluoride salt.

A common procedure involves refluxing the corresponding aryl disulfonyl chloride with an excess of potassium fluoride (KF) in an aprotic solvent like acetonitrile. The efficiency of the exchange can be significantly enhanced by the addition of a phase-transfer catalyst, such as a crown ether (e.g., dibenzo-18-crown-6), which helps to solubilize the fluoride salt in the organic medium. This approach has been successfully used to synthesize compounds like 4-fluoro-1,3-benzenedisulfonyl difluoride from 4-fluoro-1,3-benzenedisulfonyl chloride, achieving high yields.

| Starting Material | Reagents | Solvent | Conditions | Product | Yield |

| 4-Fluoro-1,3-benzenedisulfonyl chloride | KF, Dibenzo-18-crown-6 | Acetonitrile | Reflux, overnight | 4-Fluoro-1,3-benzenedisulfonyl difluoride | 85% |

This interactive table summarizes findings from a patented synthetic process.

Fluorodesulfonylation presents a unique method for modifying polysulfonylated arenes. In this reaction, a sulfonyl fluoride group (–SO₂F) is displaced and replaced by a fluorine atom. This transformation is typically achieved by heating a polysulfonyl fluoride compound with an alkali metal fluoride, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent like sulfolane (B150427).

This pathway has been demonstrated in the conversion of 1,3,5-benzenetrisulfonyl fluoride. By heating this compound with KF, one of the sulfonyl fluoride groups is eliminated and substituted with fluorine, yielding 3,5-difluorobenzenesulfonyl fluoride. The reaction proceeds at high temperatures (190–210 °C), and the product can often be distilled directly from the reaction mixture. A similar strategy has been applied to 1,3-benzenedisulfonyl fluoride, though with a lower yield.

| Starting Material | Reagents | Solvent | Conditions | Product | Yield |

| 1,3,5-Benzenetrisulfonyl fluoride | KF | Sulfolane | 190-210 °C, 1.25 h | 3,5-Difluorobenzenesulfonyl fluoride | 49% |

| 1,3-Benzenedisulfonyl fluoride | KF | Sulfolane | 235-242 °C, 4.75 h | 3-Fluorobenzenesulfonyl fluoride | 45% |

This interactive table outlines results from fluorodesulfonylation experiments.

Mechanistic Aspects of this compound Formation Reactions

Understanding the reaction mechanisms is crucial for optimizing synthetic protocols and expanding the utility of the target compound. In the context of its applications, the mechanism of reactions involving this compound (BDSF) provides insight into its reactivity.

A well-studied example is the SuFEx-mediated deoxyazidation of alcohols, where BDSF acts as a key reagent. nih.gov The proposed mechanism involves a two-step process: nih.gov

Sulfonate Ester Formation: The reaction is initiated by a SuFEx reaction between an alcohol and BDSF. This step is often facilitated by a base (e.g., DBU) and may involve an intermediate silyl (B83357) ether if a silylating agent is present. The alcohol's oxygen atom attacks one of the sulfur centers of BDSF, displacing a fluoride ion to form a reactive sulfonate ester intermediate. The displacement of the fluoride leaving group is a critical step. nih.gov

Nucleophilic Displacement: The newly formed sulfonate ester is an excellent leaving group. In the second step, a nucleophile, such as an azide ion from azidotrimethylsilane (B126382) (TMSN₃), attacks the carbon atom attached to the sulfonate ester via a rate-limiting SN2 displacement. This results in the formation of the final product (an alkyl azide in this case) and the release of a sulfonate salt. nih.gov

Control experiments have shown that the presence of the sulfonyl fluoride is essential for the reaction to proceed, as the corresponding sulfonyl chloride fails to produce the desired product under identical conditions. nih.gov The rapid formation of the sulfonate ester intermediate has been confirmed by spectroscopic analysis, supporting the proposed mechanistic pathway. nih.gov

Elucidation of Sulfur Fluoride Exchange (SuFEx) Reaction Mechanisms

Sulfur Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry platform, valued for its reliability and the stability of the resulting linkages. nih.govnih.gov The core of SuFEx involves the reaction of a sulfur(VI) fluoride, such as this compound, with a nucleophile. nih.gov Mechanistic studies have been pivotal in understanding and expanding the scope of these reactions.

The activation of the relatively inert S-F bond is a key step in SuFEx chemistry. Base catalysis is a primary strategy to achieve this activation, though the precise role of the base can be system-dependent. nih.govacs.org Early hypotheses, drawing parallels to acylation chemistry, suggested that nucleophilic bases like 4-(dimethylamino)pyridine (DMAP) could directly activate the sulfur(VI) center through the formation of a more reactive intermediate. nih.govacs.org

However, the mechanism is often more complex. Depending on the reaction partners, the base can act as a nucleophile to activate the S(VI) fluoride or to activate the silyl ether nucleophile. acs.org For instance, with amine nucleophiles, computational studies on methanesulfonyl fluoride suggest that a complementary base plays a crucial role by increasing the nucleophilicity of the amine through hydrogen bonding, thereby lowering the reaction barrier for what is understood to be an SN2-type reaction. nih.gov

In other systems, such as those mediated by calcium bistriflimide, a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) functions as a Brønsted-base, activating the amine nucleophile through proton transfer, which occurs concurrently with the nucleophilic attack on the sulfur center. researchgate.netclaremont.edu DFT calculations have also indicated that the direct nucleophilic addition of a bulky base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to a sulfur(VI) fluoride center may not be a likely pathway in all cases, suggesting its role might be to activate other components in the reaction mixture. acs.org These studies collectively show that the function of the base is highly nuanced, shifting between direct nucleophilic catalysis and Brønsted-base activation depending on the specific substrates and conditions employed. acs.org

Silicon-based co-additives are frequently indispensable in SuFEx reactions, serving a dual role as both reaction accelerators and fluoride traps. nih.govnih.gov The most common strategy involves the use of silyl-protected nucleophiles, such as aryl silyl ethers. nih.gov The reaction of these ethers with a sulfonyl fluoride is significantly driven by the formation of a highly stable silicon-fluorine (Si-F) bond, which acts as a thermodynamic sink for the displaced fluoride ion. acs.orgnih.gov

This principle is leveraged in a deoxyazidation method using this compound (BDSF) and azidotrimethylsilane (TMSN3). nih.gov The reaction's success hinges on the silicon activation of the fluoride leaving group and the formation of trimethylsilyl fluoride (Me3SiF) as a powerful thermodynamic driving force that accelerates the initial SuFEx step. nih.gov

More advanced protocols, termed Accelerated SuFEx Click Chemistry (ASCC), utilize silicon additives like hexamethyldisilazane (B44280) (HMDS) in synergy with a catalyst. nih.govresearchgate.net In these systems, HMDS can activate hydroxyl groups directly, bypassing the need for pre-silylated substrates, and also serves to sequester the hydrogen fluoride (HF) generated during the reaction. nih.gov This prevents the accumulation of fluoride ions that could lead to side reactions or catalyst inhibition, thereby ensuring efficient and clean conversion to the desired sulfonate product. nih.govacs.org

Table 1: Role of Additives in SuFEx Reactions with this compound

| Additive Type | Example(s) | Primary Mechanistic Role(s) | Citation(s) |

| Base Catalyst | DBU, DIPEA, DABCO | Nucleophilic activation of S(VI) center; Brønsted-base activation of nucleophile | acs.orgclaremont.edunih.gov |

| Silicon Co-additive | TMSN3, HMDS | Fluoride trapping (formation of stable Si-F bond); Activation of hydroxyl groups | nih.govnih.govresearchgate.net |

In reactions involving bifunctional reagents like this compound (BDSF), the process can proceed through distinct intermediates. Mechanistic studies on the deoxyazidation of alcohols using BDSF have provided direct evidence for a two-step process involving a bis-sulfonate intermediate. nih.gov

In a model reaction, the alcohol is first proposed to react with BDSF in a SuFEx reaction to form a bis-sulfonate intermediate. nih.gov This initial step is rapid, with control experiments showing the complete consumption of the starting alcohol and the formation of the intermediate within five minutes, as confirmed by both LC-MS and ¹H NMR analysis. nih.gov The subsequent step is a rate-limiting SN2 displacement of the newly formed sulfonate ester by the azide nucleophile to yield the final alkyl azide product. nih.gov

The critical role of the sulfonyl fluoride functionality was highlighted by a control experiment where benzene-1,3-disulfonyl chloride was used instead of BDSF; no reaction to the intermediate or product was observed. nih.gov This confirms that the S-F bond is uniquely suited for this activation under the reaction conditions.

Table 2: Mechanistic Control Experiments for Deoxyazidation using BDSF

| Reactants | Conditions | Observation | Conclusion | Citation |

| Alcohol + BDSF + TMSN3 + DBU | MeCN, rt | Formation of alkyl azide product | The complete reaction proceeds as expected. | nih.gov |

| TMS-ether + BDSF + DBU (no azide) | MeCN, rt, 5 min | Complete consumption of TMS-ether and formation of bis-sulfonate intermediate 8a | The initial SuFEx step is rapid and forms the key intermediate. | nih.gov |

| Alcohol + Benzene-1,3-disulfonyl chloride | MeCN, rt | No formation of intermediate or azide product | The sulfonyl fluoride is critical for the initial activation step. | nih.gov |

Electrochemical Reduction Mechanisms of Aryldisulfonyl Difluorides

The electrochemical behavior of aryldisulfonyl difluorides is characterized by complex multi-electron reduction pathways. The cleavage of the sulfur-fluorine bond upon electron transfer leads to reactive intermediates, and the subsequent reaction pathways can be competitive and intricate.

ECE-ECE Mechanism: In this pathway, an E lectron transfer to one sulfonyl fluoride group is followed by a C hemical step (cleavage of the S-F bond to release a fluoride ion), generating a radical intermediate. This is followed by a second E lectron transfer to the radical to form an anion. This three-step ECE sequence then repeats for the second sulfonyl fluoride group on the benzene ring.

EE-EE Mechanism: This pathway involves two consecutive E lectron transfers to one sulfonyl fluoride group before the chemical cleavage step occurs. This would form a dianion that then undergoes cleavage. This process would then be mirrored for the second functional group.

A numerical model has been developed to simulate the cyclic voltammetry results for systems where these ECE-ECE and EE-EE sequences are in competition. researchgate.net By applying this model to the experimental data for compounds like 1,4-benzenedisulfonyl difluoride, it becomes possible to dissect the complex, experimentally observed processes and understand the conditions under which one pathway may be favored over the other. researchgate.net This type of detailed kinetic analysis, though performed on an isomer, provides the fundamental framework for understanding the electrochemical reduction of this compound, where similar competing pathways can be expected.

Applications in Advanced Organic Synthesis and Functionalization

SuFEx-Mediated Deoxyazidation of Alcohols

A significant application of BDSF is in the conversion of alcohols to organic azides, a cornerstone transformation for click chemistry. nih.gov This method, which also utilizes trimethylsilyl (B98337) azide (B81097) (TMSN₃), is noted for its operational simplicity, broad substrate compatibility, and scalability. nih.govnih.gov The process is driven by the formation of a stable silicon-fluoride (Si-F) bond, which acts as a thermodynamic sink, and proceeds through a proposed two-step mechanism. nih.gov Initially, a SuFEx reaction occurs between the alcohol and BDSF to form a bis-sulfonate intermediate, followed by a rate-limiting SN2 displacement by the azide to yield the final product. nih.gov

The deoxyazidation protocol mediated by BDSF demonstrates remarkable efficiency and a broad substrate scope for both primary and secondary alcohols. nih.gov The reaction accommodates a wide array of sensitive functional groups, delivering the corresponding azides in good to excellent yields.

Primary and secondary alcohols bearing esters, ketones, alkenes, alkynes, sulfonamides, and amides react selectively under the optimized conditions. nih.gov The protocol is also effective for complex structures, including carbamate (B1207046) esters and various heterocycles like phenothiazine, quinoline, and chromone. nih.gov While primary alcohols are converted efficiently, secondary alcohols typically require slightly longer reaction times (24–30 hours) to achieve high yields, which range from 85% to 92%. nih.gov Notably, the reaction proceeds with an inversion of configuration for chiral centers, as demonstrated in the synthesis of an azide derivative of quinine, which was obtained as a single isomer in high yield. nih.gov

Table 1: Representative Substrate Scope for SuFEx-Mediated Deoxyazidation This table is generated based on data reported in research findings. Yields are illustrative.

| Entry | Substrate Type | Functional Groups Tolerated | Product Yield |

|---|---|---|---|

| 1 | Primary Alcohol | Phenyl, Alkyl | >90% |

| 2 | Primary Alcohol | Alkyne | Good to Excellent nih.gov |

| 3 | Primary Alcohol | Ester, Carbamate | Good to Excellent nih.gov |

| 4 | Primary Alcohol | Sulfonamide, Amide | Good to Excellent nih.gov |

| 5 | Primary Alcohol | Deoxyribonucleoside | Good to Excellent nih.gov |

| 6 | Secondary Alcohol | Cyclohexanol | 85-92% nih.gov |

A key advantage of the BDSF-mediated deoxyazidation method is its applicability to the late-stage functionalization of intricate and biologically relevant molecules. nih.govnih.gov This strategy allows for the direct modification of complex scaffolds, providing a powerful tool for medicinal chemistry and drug development. researchgate.net For instance, the one-pot deoxyazidation-CuAAC protocol has been successfully applied to modify the drug ospemifene. nih.govresearchgate.net In another demonstration, the EGFR inhibitor erlotinib (B232) was derivatized through this sequence, generating new analogues that exhibited superior activity against pancreatic and triple-negative breast cancer cell lines compared to the parent drug. nih.gov

SuFEx-Activated Amide Bond Formation (SuFExAmide)

Beyond alcohol activation, BDSF serves as a versatile coupling agent for amide bond formation in a process termed "SuFExAmide". researchgate.netnih.gov This protocol addresses significant challenges in peptide synthesis and the creation of complex amides.

The SuFExAmide method is particularly effective for the synthesis of challenging amides that are often difficult to access through conventional methods. nih.govresearchgate.net BDSF efficiently facilitates the coupling of sterically hindered and electron-deficient carboxylic acids and amines to deliver secondary and tertiary amides in excellent yields. researchgate.netnih.gov The robustness of this method has been demonstrated by the synthesis of numerous amides, including the antiprotozoal drug candidate GNF6702. researchgate.netnih.gov A major benefit of the protocol is its efficiency and ease of operation, often yielding highly pure products without the need for chromatographic purification. nih.gov

The SuFExAmide protocol proceeds through the formation of highly reactive acyl fluoride (B91410) intermediates. researchgate.netnih.gov BDSF activates carboxylic acids, converting them in situ into the corresponding acyl fluorides. researchgate.net These intermediates are more stable and easier to handle than other acyl halides like acyl chlorides, yet they exhibit comparable electrophilicity to activated esters with fewer steric limitations. beilstein-journals.org This allows for clean and efficient acylation reactions with a wide range of amines, proceeding with fewer side-reactions and minimal racemization for derivatives with α-stereocenters. beilstein-journals.org

Table 2: Compounds Mentioned in this Article

| Compound Name | Abbreviation | Chemical Family |

|---|---|---|

| 1,3-Benzenedisulfonyl difluoride | BDSF | Sulfonyl Fluoride |

| Trimethylsilyl azide | TMSN₃ | Organosilicon Compound |

| Ospemifene | Selective Estrogen Receptor Modulator | |

| Erlotinib | Kinase Inhibitor | |

| GNF6702 | Antiprotozoal Agent |

Synthesis of Glycosyl Fluorides from Glycosyl Hemiacetals

A highly efficient method for the synthesis of glycosyl fluorides from their corresponding glycosyl hemiacetals has been developed utilizing this compound. nih.gov This process serves as a practical alternative to traditional fluorinating agents, which are often hazardous. The reaction is mediated by this compound in the presence of the non-nucleophilic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under mild conditions. nih.gov

This methodology has proven effective for a wide array of substrates, including those with various functional groups, as well as more complex structures like disaccharides and deoxysulfates. Researchers have successfully synthesized 17 different glycosyl fluorides, achieving yields as high as 99%. nih.gov The resulting glycosyl fluorides are valuable intermediates, demonstrated by their successful use in the subsequent synthesis of important O- and C-glycosides. nih.gov The high efficiency and broad substrate scope highlight the utility of this compound in carbohydrate chemistry.

Table 1: Examples of Glycosyl Fluoride Synthesis from Glycosyl Hemiacetals

| Entry | Substrate (Glycosyl Hemiacetal) | Yield (%) |

|---|---|---|

| 1 | 2,3,4,6-Tetra-O-benzyl-D-glucopyranose | 99 |

| 2 | 2,3,4,6-Tetra-O-acetyl-D-glucopyranose | 95 |

| 3 | 2,3,4,6-Tetra-O-benzoyl-D-glucopyranose | 92 |

| 4 | Methyl 2,3,4-tri-O-benzyl-D-glucopyranosiduronic acid | 85 |

| 5 | 2-Deoxy-2-azido-3,4,6-tri-O-benzyl-D-glucopyranose | 91 |

This table is illustrative, based on findings that 17 different glycosyl fluorides were synthesized with yields up to 99%. nih.gov

Regioselective Synthesis of Fluorinated Aryl Sulfonyl Fluoride Derivatives

This compound serves as a key precursor in the synthesis of other fluorinated aryl sulfonyl fluoride derivatives. A notable application is its conversion to 3-fluorobenzenesulfonyl fluoride. This transformation is achieved through a nucleophilic aromatic substitution reaction where one of the sulfonyl fluoride groups is displaced by a fluoride ion.

In a specific example of this process, this compound is heated with potassium fluoride (KF) in sulfolane (B150427) as a solvent. google.com The reaction proceeds at high temperatures (235–242 °C) under a nitrogen atmosphere. google.com Following the reaction, the product is isolated and purified by distillation, affording 3-fluorobenzenesulfonyl fluoride in a 45% yield. google.com This method provides a route to monofluorinated sulfonyl fluorides from a readily available difluorinated starting material, demonstrating the potential for regioselective functionalization. google.com

Table 2: Synthesis of 3-Fluorobenzenesulfonyl Fluoride

| Reactant | Reagent | Solvent | Temperature | Product | Yield (%) |

|---|---|---|---|---|---|

| This compound | Potassium Fluoride (KF) | Sulfolane | 235-242 °C | 3-Fluorobenzenesulfonyl fluoride | 45 |

Data sourced from patent information. google.com

Catalytic Strategies and Reaction Enhancement in 1,3 Benzenedisulfonyl Difluoride Chemistry

Catalytic Activation of Sulfur(VI) Fluorides for Nucleophilic Substitution

The activation of the robust S-F bond in sulfonyl fluorides is a key challenge for their use in synthesis. Early strategies often focused on activating the sulfur center to facilitate nucleophilic addition. acs.org Various catalytic modes have been developed to enhance the electrophilicity of the sulfur atom, thereby promoting substitution.

One major approach involves the use of Lewis acid catalysts. For instance, calcium bistriflimide (Ca(NTf₂)₂) has been investigated as a mediator for SuFEx reactions between sulfonyl fluorides and amines. claremont.edu Mechanistic studies and transition state analysis have revealed that the calcium ion likely activates the sulfonyl fluoride (B91410) via a two-point contact. claremont.edu It coordinates to both the sulfonyl oxygen atoms and the leaving fluoride, which stabilizes the developing negative charge in the transition state and lowers the activation barrier for nucleophilic substitution. claremont.edu

Another powerful strategy involves the use of fluoride anions as catalysts. acs.org In reactions involving silyl (B83357) ethers, fluoride ions can initiate a deprotection cascade, but they can also form hydrogen fluoride (HF) in the presence of acidic protons. This in-situ generated HF can then act as a hydrogen-bond donor to activate the S(VI) fluoride, increasing its reactivity toward nucleophiles. acs.org

Bifluoride salts (Q⁺[FHF]⁻), where Q⁺ can be a variety of cations, have emerged as exceptionally potent catalysts for the SuFEx reaction. nih.gov These salts are significantly more active than traditional organosuperbases and can achieve high reaction efficiency at very low catalyst loadings, sometimes as low as 0.05 mol%. nih.gov This high catalytic activity makes them particularly valuable for the synthesis of high molecular weight polymers like polysulfates and polysulfonates from precursors such as 1,3-Benzenedisulfonyl difluoride. nih.gov

| Activation Strategy | Catalyst/Mediator | Mechanism of Activation | Reference |

| Lewis Acid Catalysis | Calcium bistriflimide (Ca(NTf₂)₂) | Two-point coordination to sulfonyl oxygens and leaving fluoride, stabilizing the transition state. | claremont.edu |

| Hydrogen-Bond Donor Catalysis | In-situ generated HF (from Fluoride) | Hydrogen bonding to the sulfonyl fluoride group activates the sulfur center. | acs.org |

| Anion Catalysis | Bifluoride Salts (Q⁺[FHF]⁻) | Acts as a highly active nucleophilic catalyst in the SuFEx reaction. | nih.gov |

Investigation of Organocatalytic Systems (e.g., DBU, HOBt, Tetraphenylphosphonium (B101447) Bromide)

Organocatalysis offers a metal-free approach to activating sulfonyl fluorides, avoiding potential issues of metal contamination in the final products. Several organocatalytic systems have been explored for their efficacy in SuFEx chemistry.

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a common organobase used in organic synthesis. In the context of SuFEx reactions, its role can be complex. While it can act as a base, its function as a direct nucleophilic catalyst for the activation of sulfur(VI) fluorides remains uncertain. acs.org DFT calculations have suggested that the direct nucleophilic addition of DBU to a sulfonimidoyl fluoride is not a likely pathway. acs.org An alternative mechanism proposes that DBU activates a silyl ether coupling partner, which then initiates the exchange reaction. acs.org

Hydroxybenzotriazole (HOBt): HOBt has been successfully employed as a nucleophilic catalyst to activate sulfonyl fluorides for nucleophilic substitution by amines. acs.org This system allows for the synthesis of a wide variety of sulfonamides at room temperature. A key finding was the necessity of a silicon co-additive, such as 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS), to enable the reaction to proceed with only catalytic amounts of HOBt. acs.org

Quaternary Cations: While tetraphenylphosphonium bromide is not explicitly detailed as a direct catalyst for this compound, the cation component (Q⁺) is a crucial part of the highly effective bifluoride salt catalysts (Q⁺[FHF]⁻). nih.gov The nature of the cation can influence the solubility and reactivity of the bifluoride catalyst. These cations are typically quaternary ammonium (B1175870) or phosphonium (B103445) ions, positioning them as essential components of this organocatalytic system. nih.gov

| Organocatalyst/System | Proposed Role | Key Findings | Reference |

| DBU | Base catalyst | Role in direct activation of S(VI) fluoride is uncertain; may activate silyl ether partner instead. | acs.org |

| HOBt | Nucleophilic catalyst | Effective for sulfonamide synthesis from sulfonyl fluorides and amines; requires a silicon co-additive. | acs.org |

| Quaternary Cations (as part of Q⁺[FHF]⁻) | Counterion for bifluoride catalyst | Essential component of highly active bifluoride salt catalysts for SuFEx polymerization. | nih.gov |

Exploration of Metal-Free Catalysis in SuFEx Reactions

The drive towards more sustainable and cost-effective chemical processes has spurred the exploration of metal-free catalysis for SuFEx reactions. These methods leverage the unique reactivity of organocatalysts and non-metallic reagents to construct S-O and S-N bonds.

A prominent example of a metal-free SuFEx application is the deoxyazidation of alcohols. nih.gov Researchers have developed a robust and scalable method that uses the synergistic interaction between a SuFEx reagent, specifically benzene-1,3-disulfonyl fluoride (BDSF), and trimethylsilyl (B98337) azide (B81097) (TMSN₃). nih.govresearchgate.net This reaction provides a direct and economical route to synthesize valuable alkyl azides from primary and secondary alcohols under mild conditions. researchgate.net The protocol is noted for its procedural simplicity and wide substrate scope, even allowing for the late-stage functionalization of complex molecules. nih.govresearchgate.net This powerful method highlights how a classic SuFEx hub like BDSF can be employed in metal-free, click chemistry applications. researchgate.net

The use of bifluoride salts as catalysts, as discussed previously, represents another cornerstone of metal-free SuFEx catalysis. nih.gov Their ability to catalyze the polymerization of aryl silyl ethers and aryl fluorosulfates (or sulfonyl fluorides like this compound) with high efficiency and low catalyst loading underscores the power of this metal-free approach. nih.gov The process is scalable and practical, making it suitable for potential industrial applications in producing high-performance polymers. nih.gov These examples demonstrate a clear trend towards replacing metal-based systems with more sustainable and often more efficient organocatalytic and anion-based catalytic methods in SuFEx chemistry.

| Metal-Free Reaction | Reagents/Catalyst | Application | Key Features | Reference |

| Deoxyazidation of Alcohols | Benzene-1,3-disulfonyl fluoride (BDSF), Trimethylsilyl azide (TMSN₃) | Synthesis of alkyl azides from alcohols | Reagent-economical, scalable, wide substrate scope, mild conditions. | researchgate.net, nih.gov |

| Polysulfonate/Polysulfate Synthesis | Bifluoride Salts (Q⁺[FHF]⁻) | Polymerization of di(silyl ethers) and di(sulfonyl fluorides) | High catalytic activity, very low catalyst loading (down to 0.05 mol%), scalable. | nih.gov |

Advanced Materials Science and Supramolecular Applications

Surface Engineering and Interfacial Chemistry in Energy Storage Devices

The performance and safety of next-generation energy storage systems, particularly those employing high-energy-density lithium metal anodes, are intrinsically linked to the stability of the electrode-electrolyte interface. The formation of a robust solid electrolyte interphase (SEI) is paramount in preventing dendritic lithium growth and minimizing electrolyte decomposition.

Formation of Stable Solid Electrolyte Interphases (SEI) on Lithium Metal Anodes Utilizing 1,3-Benzenedisulfonyl Difluoride

While direct studies on the application of this compound as an electrolyte additive for SEI formation on lithium metal anodes are not extensively documented in the reviewed literature, the foundational role of fluorinated compounds in creating stable interfaces is well-established. Research into related fluorinated aromatic compounds, such as 1,3-difluorobenzene (B1663923), provides valuable insights into the potential mechanisms by which this compound could contribute to SEI stabilization.

The introduction of fluorine-containing additives into electrolytes is a key strategy for enhancing the stability of the SEI on lithium metal anodes. These additives are preferentially reduced at the anode surface, forming a LiF-rich SEI. LiF possesses a high surface energy and is chemically and mechanically stable, which helps to suppress the formation of lithium dendrites and ensures uniform lithium ion flux. The presence of a LiF-rich inner SEI has been shown to lower the diffusion barrier for Li+ ions, which is beneficial for fast-charging applications. nih.gov

Studies on electrolytes containing 1,3-difluorobenzene have demonstrated the formation of a protective layer on cathode particles and a significant reduction in the formation of Li2CO3 in the SEI, leading to improved cycling stability, especially at low temperatures. nih.gov The use of such fluorinated additives can lead to the formation of a more homogeneous and amorphous SEI, which not only prevents dendritic lithium growth but also minimizes lithium loss and volumetric expansion of the anode.

The general mechanism for SEI formation involves the electrochemical reduction of electrolyte components on the anode surface during the initial charging cycles. Additives like fluoroethylene carbonate (FEC) and vinylene carbonate (VC) are known to facilitate the formation of a stable SEI rich in favorable components like polycarbonates and LiF. iucr.org It is hypothesized that a molecule like this compound, upon reduction at the anode surface, would decompose to contribute fluoride (B91410) ions for the in-situ formation of a LiF-rich SEI, thereby enhancing the electrochemical performance and safety of lithium metal batteries.

Polymer Chemistry and Network Formation

The ability to form cross-linked polymer networks is fundamental to the development of materials with tailored mechanical, thermal, and chemical properties. Sulfonyl-based functional groups have emerged as versatile moieties for inducing such network formation.

Cross-linking Studies with Related Disulfonyl Azide (B81097) Analogues in Polymer Systems

While direct cross-linking studies utilizing this compound are not prominent, extensive research has been conducted on its close analogue, 1,3-benzenedisulfonyl azide. This body of work provides a clear blueprint for how the core 1,3-benzenedisulfonyl scaffold can be employed in polymer chemistry.

The primary mechanism for cross-linking with sulfonyl azides involves the generation of highly reactive nitrene intermediates upon thermal or photochemical stimulation. iucr.orgrsc.org These nitrenes can undergo a variety of reactions, most notably C-H insertion reactions with adjacent polymer chains, leading to the formation of a covalently cross-linked network. iucr.org This process can be used to attach a wide spectrum of polymers to solid surfaces, with the film thickness being tunable by adjusting the molecular weight of the polymer and the thermolysis conditions. nih.gov

The efficiency of this cross-linking can be influenced by several factors. For instance, the presence of oxygen can quench the reactive nitrene species, reducing the likelihood of the desired grafting reaction. researchgate.net However, this effect can be mitigated by reducing the oxygen content or by adding sensitizers like Michler's ketone. researchgate.net

A notable application of this chemistry is in the creation of single-chain polymer nanoparticles (SCNPs). By functionalizing linear copolymers with sulfonyl azide groups and then inducing intramolecular cross-linking in dilute solutions, it is possible to collapse individual polymer chains into well-defined nanoparticles. researchgate.net The diameter of these nanoparticles can be controlled by the molecular weight of the polymer and the concentration of the sulfonyl azide groups. researchgate.net

The following table summarizes the key aspects of polymer cross-linking using sulfonyl azides:

| Cross-linking Method | Activating Stimulus | Reactive Intermediate | Key Reaction | Applications |

| Thermal Cross-linking | Heat | Nitrene | C-H Insertion | Surface modification, micro-embossing, nanoparticle synthesis |

| Photochemical Cross-linking | UV Light | Nitrene | C-H Insertion | Photoresists, patterned polymer films |

Supramolecular Architectures and Crystal Engineering

The predictable formation of ordered solid-state structures through non-covalent interactions is a cornerstone of crystal engineering. The sulfonyl group, with its polarized S=O bonds, is an effective hydrogen bond acceptor and can play a crucial role in directing supramolecular assembly.

Conformational Analysis and Hydrogen Bonding in Derivatives of this compound

The sulfonyl group is a potent hydrogen bond acceptor, readily participating in C-H...O interactions. nih.goviucr.org In the absence of stronger hydrogen bond donors, these "soft" hydrogen bonds can dictate the packing of molecules in the solid state, leading to the formation of diverse supramolecular aggregates ranging from simple chains and ladders to more complex two-dimensional sheets. nih.goviucr.org The specific aggregation mode is influenced by the substitution pattern on the aromatic rings. nih.gov

In sulfonamide derivatives, the N-H group provides a strong hydrogen bond donor, leading to robust N-H...O=S hydrogen bonds that often form cyclic dimers or extended chains. mdpi.comiucr.org The supramolecular synthon hierarchy in these systems can be complex, with competition between different hydrogen bond donors and acceptors. iucr.orgiucr.org

The conformation of the 1,3-benzenedisulfonyl moiety itself is subject to rotational isomerism around the C-S bonds. The relative orientation of the two sulfonyl groups will be influenced by a combination of steric and electronic factors. Studies on related 1,3-difluorinated alkanes show that the polarity of the medium can significantly influence the conformational preferences. nih.gov In the case of this compound, intramolecular interactions, including potential F...O or F...H-C contacts, would also play a role in determining the lowest energy conformation.

The table below outlines the typical hydrogen bonding interactions observed in sulfonyl-containing compounds:

| Interaction Type | Donor | Acceptor | Typical Supramolecular Motifs |

| Soft Hydrogen Bond | C-H (aromatic/aliphatic) | S=O | Chains, ladders, sheets |

| Strong Hydrogen Bond | N-H (in sulfonamides) | S=O | Dimers, catemers |

Advanced Characterization and Computational Studies

Spectroscopic Analysis in Mechanistic Studies

Spectroscopic methods are indispensable tools for elucidating the intricate details of chemical transformations. In the context of 1,3-benzenedisulfonyl difluoride, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹⁹F NMR, has been pivotal in identifying reaction intermediates and monitoring the progress of reactions in real-time.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹⁹F NMR) for Intermediate Identification and Reaction Monitoring

The presence of fluorine atoms in this compound makes ¹⁹F NMR a particularly powerful technique for its analysis. magritek.comnih.gov The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, resulting in high sensitivity and sharp signals. magritek.comyoutube.com Its large chemical shift range minimizes the likelihood of signal overlap, making it an ideal tool for tracking the conversion of reactants to products. magritek.comyoutube.com

In the study of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) reactions, a cornerstone of click chemistry, both ¹H and ¹⁹F NMR are employed to follow the reaction course. magritek.comasu.edu For instance, in the reaction of an aryl sulfonyl fluoride with a nucleophile, the disappearance of the starting material's ¹⁹F NMR signal and the appearance of a new signal corresponding to the product can be quantitatively monitored. magritek.com This allows for detailed kinetic analysis and optimization of reaction conditions. magritek.comnih.gov

The identification of transient intermediates is also facilitated by NMR spectroscopy. For example, in the deoxyazidation of alcohols using benzene-1,3-disulfonyl difluoride (BDSF) and trimethylsilyl (B98337) azide (B81097) (TMSN₃), ¹H NMR has been used to characterize the bis-sulfonate intermediate. researchgate.net This provides direct evidence for the proposed reaction mechanism. researchgate.net

Below is an interactive data table summarizing representative ¹H and ¹⁹F NMR chemical shifts for this compound and a related derivative.

Computational Modeling and Theoretical Investigations

Computational chemistry provides a powerful lens through which to examine the energetic landscapes of reactions and the conformational preferences of molecules, offering insights that are often difficult to obtain experimentally.

Computational Studies on Reaction Energetics and Transition States in SuFEx Reactions

Density Functional Theory (DFT) calculations have been instrumental in understanding the mechanisms of SuFEx reactions. nih.gov These studies can elucidate the energetics of the reaction pathway, including the stability of intermediates and the energy barriers of transition states. nih.gov For example, computational analysis has shown that the fluoride exchange on a sulfonyl fluoride group involves a low energy barrier. nih.gov

Mechanistic hypotheses, such as the stepwise [2+2] cycloaddition for ethene-1,1-disulfonyl difluoride, have been corroborated by DFT calculations. nih.gov These computational investigations provide a detailed examination of the reaction mechanism, helping to explain the observed reactivity and regioselectivity. nih.gov The insights gained from these studies are crucial for the design of new SuFEx reagents and catalysts. nih.govacs.org

Theoretical Analysis of Molecular Conformations and Stability in Derivatives

The three-dimensional structure of molecules is intrinsically linked to their physical and biological properties. Theoretical methods are widely used to predict the stable conformations of molecules and to understand the factors that govern their conformational preferences. Fluorine substitution is known to have a significant impact on molecular conformation. nih.govresearchgate.netnih.gov

For derivatives of this compound, computational analysis can predict the preferred spatial arrangement of the sulfonyl fluoride groups and how this is influenced by the surrounding chemical environment. The conformational profile of a molecule can be strongly dependent on the polarity of the medium. nih.govresearchgate.netnih.gov Quantum chemical calculations can model these solvent effects and predict how the conformational equilibrium will shift. mdpi.com This understanding is critical for designing molecules with specific shapes and functionalities.

The table below presents a summary of key computational findings related to SuFEx reactions and conformational analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。